REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:9]2[NH:10][CH2:11][CH2:12][CH2:13]2)[cH:6][cH:7][cH:8]1.[CH3:29][CH2:30][O:31][C:32](=[O:33])[CH3:34].[Cl:25][CH2:26][Cl:27].[ClH:16].[H-:14].[Na+:15].[OH2:28].[cH:17]1[cH:18][c:19]([CH2:23][Cl:24])[cH:20][cH:21][n:22]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:9]2[N:10]([CH2:23][c:19]3[cH:18][cH:17][n:22][cH:21][cH:20]3)[CH2:11][CH2:12][CH2:13]2)[cH:6][cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(C2CCCN2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCc1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(C2CCCN2Cc2ccncc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |